rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate
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Overview
Description
rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate is a chemical compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium thiocyanate in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or thiocyanated derivatives.
Scientific Research Applications
rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (((3R,4R)-4-methylpyrrolidin-3-yl)methyl)carbamate
- tert-Butyl (((3R,4R)-4-chloropyrrolidin-3-yl)methyl)carbamate
- tert-Butyl (((3R,4R)-4-bromopyrrolidin-3-yl)methyl)carbamate
Uniqueness
rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C10H19FN2O2 |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl N-[[(3R,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
UMQUBAWDZABAPY-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CNC[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1F |
Origin of Product |
United States |
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